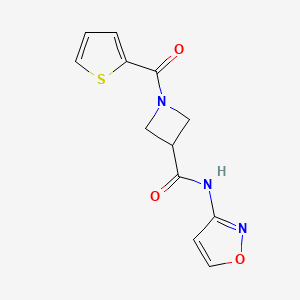![molecular formula C20H23ClN2O5 B2665395 3-chloro-4-{[1-(3,4,5-trimethoxybenzoyl)piperidin-3-yl]oxy}pyridine CAS No. 2034526-18-4](/img/structure/B2665395.png)
3-chloro-4-{[1-(3,4,5-trimethoxybenzoyl)piperidin-3-yl]oxy}pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-4-{[1-(3,4,5-trimethoxybenzoyl)piperidin-3-yl]oxy}pyridine is a complex organic compound that features a pyridine ring substituted with a chloro group and a piperidine ring attached through an ether linkage The piperidine ring is further substituted with a 3,4,5-trimethoxybenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-{[1-(3,4,5-trimethoxybenzoyl)piperidin-3-yl]oxy}pyridine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions, starting from commercially available starting materials.
Attachment of the 3,4,5-Trimethoxybenzoyl Group: The piperidine intermediate is then reacted with 3,4,5-trimethoxybenzoyl chloride in the presence of a base to form the benzoylated piperidine.
Formation of the Pyridine Intermediate: The pyridine ring is synthesized separately, often starting from 3-chloropyridine.
Coupling Reaction: The final step involves the coupling of the benzoylated piperidine with the pyridine intermediate through an ether linkage, typically using a suitable coupling reagent and conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-{[1-(3,4,5-trimethoxybenzoyl)piperidin-3-yl]oxy}pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The chloro group on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives.
Scientific Research Applications
3-chloro-4-{[1-(3,4,5-trimethoxybenzoyl)piperidin-3-yl]oxy}pyridine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in studies involving cell signaling pathways and receptor interactions.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-chloro-4-{[1-(3,4,5-trimethoxybenzoyl)piperidin-3-yl]oxy}pyridine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-chloro-4-(pyridin-3-yl)-1,2,5-thiadiazole: This compound features a similar pyridine ring but with a thiadiazole substitution.
3-chloro-4-(3-pyridyl)-1,2,5-thiadiazole: Another similar compound with a thiadiazole ring attached to the pyridine.
Uniqueness
3-chloro-4-{[1-(3,4,5-trimethoxybenzoyl)piperidin-3-yl]oxy}pyridine is unique due to the presence of the 3,4,5-trimethoxybenzoyl group and the piperidine ring, which confer specific chemical and biological properties. These structural features may enhance its binding affinity to certain molecular targets and increase its potential as a therapeutic agent.
Properties
IUPAC Name |
[3-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-(3,4,5-trimethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O5/c1-25-17-9-13(10-18(26-2)19(17)27-3)20(24)23-8-4-5-14(12-23)28-16-6-7-22-11-15(16)21/h6-7,9-11,14H,4-5,8,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPCPWJCCALIGDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCCC(C2)OC3=C(C=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-chloro-5-{2-[1,3-dioxo-1H-isochromen-4(3H)-yliden]hydrazino}benzenecarboxylic acid](/img/structure/B2665312.png)
![N-[2-(difluoromethoxy)phenyl]-2-[(2E)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B2665313.png)
![4-methyl-5-[3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]-4H-1,2,4-triazol-3-ylhydrosulfide](/img/structure/B2665317.png)
![2-(4-chlorophenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one](/img/structure/B2665318.png)
![(2-amino-1-(1H-benzo[d]imidazol-2-yl)indolizin-3-yl)(phenyl)methanone](/img/structure/B2665319.png)
![N-[1-(cyclopropanesulfonyl)piperidin-4-yl]-N-cyclopropylpyrimidin-4-amine](/img/structure/B2665320.png)
![N-cyclohexyl-1-(4-ethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2665322.png)
![N-{2-[4-(2-Fluorophenyl)piperazin-1-YL]ethyl}-2-phenyl-[1,2,4]triazolo[1,5-C]quinazolin-5-amine](/img/structure/B2665325.png)

![Tert-butyl 4-[3-(aminomethyl)oxetan-3-yl]piperazine-1-carboxylate](/img/structure/B2665328.png)

![N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-4,6-dimethylpyrimidine-2-carboxamide](/img/structure/B2665330.png)
![N-[1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]-N'-(3,3,5-trimethylcyclohexyl)ethanediamide](/img/structure/B2665331.png)

